methyl N-(4-hydroxycyclohexyl)carbamate
Overview
Description
Methyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the CAS Number: 1153188-15-8 . It has a molecular weight of 173.21 . The IUPAC name for this compound is methyl 4-hydroxycyclohexylcarbamate .
Molecular Structure Analysis
The InChI code for methyl N-(4-hydroxycyclohexyl)carbamate is 1S/C8H15NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11) . This indicates that the compound has a cyclohexyl ring with a hydroxyl group at the 4-position, and a carbamate group attached to the ring .Physical And Chemical Properties Analysis
Methyl N-(4-hydroxycyclohexyl)carbamate is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Bioreduction and Enantioselectivity
Research by Novák et al. (2001) and Zarevúcká et al. (2004) demonstrates the enantioselective reduction potential of various strains of Saccharomyces cerevisiae. They explored the reduction of ethyl N-{2-{4-[(2-oxocyclohexyl)methyl]phenoxy}ethyl} carbamate, an insect juvenile hormone bioanalog, to produce cis and trans isomers of ethyl N-{2-{4-[(2-hydroxycyclohexyl)methyl]phenoxy}ethyl} carbamate. This research is significant in understanding the chiral properties of certain insect juvenile hormone analogs (Novák et al., 2001); (Zarevúcká et al., 2004).
Cyclization-Activated Prodrugs
Saari et al. (1990) investigated basic carbamates of 4-hydroxyanisole as progenitors of melanocytotoxic phenol. They found that these carbamates released 4-hydroxyanisole at a predictable rate in a pH-dependent manner, showcasing a potential application in cyclization-activated prodrugs (Saari et al., 1990).
Synthesis Methods
Dashkin et al. (2019) conducted a study to develop a scalable and industrially feasible method of synthesizing O-methyl-N-alkylcarbamate, highlighting the practical applications and challenges in the synthesis of carbamate compounds (Dashkin et al., 2019).
Biodegradation by Soil Bacteria
Novák et al. (2008) isolated two bacteria strains, Bacillus simplex and Bacillus sp., which demonstrated the potential for hydrolytic biodegradation of certain carbamate isomers. This study contributes to the understanding of biodegradation pathways for carbamates in environmental contexts (Novák et al., 2008).
Antitumor Activity of Carbamate Derivatives
Anderson et al. (1988) synthesized a series of bis[[(carbamoyl)oxy]methyl]-substituted heterocycles, demonstrating their activity against P388 lymphocytic leukemia. This suggests the potential of carbamate derivatives in antitumor applications (Anderson et al., 1988).
Juvenogens for Insect Pest Management
Wimmer et al. (2006) tested juvenogens, a type of hormonogen compounds, for their efficacy in insect pest management. They found that certain carbamate derivatives had high biological activity and selectivity for target insect species, indicating potential use in environmentally safe insect pest management (Wimmer et al., 2006).
Safety And Hazards
Methyl N-(4-hydroxycyclohexyl)carbamate is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl N-(4-hydroxycyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHFLEPPWSZXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-hydroxycyclohexyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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